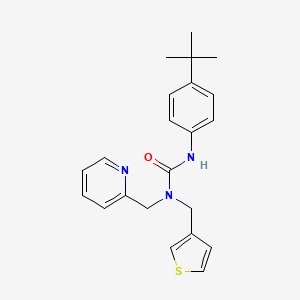

3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential as anticancer agents due to their ability to inhibit various biological pathways involved in cancer cell proliferation .

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the coupling of aryl and urea fragments. In the context of anticancer research, these compounds are designed using computer-aided methods to optimize their interactions with biological targets. For instance, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been reported, where these compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines . Similarly, the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives has been described, with a focus on their antiproliferative effects and the induction of apoptosis in cancer cells .

Molecular Structure Analysis

The molecular structure of diaryl urea derivatives is crucial for their biological activity. The presence of substituents on the aryl rings, such as tert-butyl groups, can significantly influence the compound's binding affinity and specificity towards biological targets. The molecular docking studies of 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas have shown that certain structural features, such as the thioether linker and the meta-positioned arylurea moiety, are important for potent VEGFR-2 tyrosine kinase inhibition .

Chemical Reactions Analysis

Diaryl urea derivatives undergo various chemical reactions that are essential for their biological activity. For example, the coupling reactions used in their synthesis are critical for creating the desired molecular architecture. The reactivity of these compounds can also be influenced by the presence of substituents, which can affect their ability to interact with enzymes and receptors involved in cancer cell proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl urea derivatives, such as solubility, stability, and melting point, are important for their pharmacokinetic and pharmacodynamic profiles. These properties can be tailored through the introduction of specific functional groups. For instance, the introduction of a tert-butyl group can increase the lipophilicity of the compound, potentially improving its ability to cross cell membranes . Additionally, the crystal structure and vibrational properties of these compounds can provide insights into their stability and interactions with biological targets .

Applications De Recherche Scientifique

Agricultural Applications and Environmental Impact

Urea derivatives, such as 3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, have notable applications in agriculture and environmental health. Recent studies shed light on the challenges associated with urea as a nitrogen fertilizer, emphasizing issues like NH3 volatilization and NO2- accumulation. Researchers have explored the use of urease inhibitors, such as N-(n-butyl)thiophosphoric triamide (NBPT), to mitigate these adverse effects, thereby enhancing the efficiency of urea fertilizers. Such inhibitors play a crucial role in decreasing NH3 volatilization and NO2- accumulation in soils treated with urea, ultimately fostering better agricultural practices and environmental sustainability (Bremner, 1995).

Human Health and Safety Considerations

The incorporation of urea and its derivatives in agricultural practices also raises concerns regarding human health. Studies have pointed out the potential risks associated with urease and nitrification inhibitors like NBPT and dicyandiamide (DCD), which are used to reduce NH3 loss from urea-based fertilizers. The residues of these inhibitors in food products, such as milk from cows grazing on treated pastures, necessitate a comprehensive risk assessment framework to evaluate potential risks to human health. It's critical to ensure that the benefits of these inhibitors in reducing greenhouse gas emissions do not compromise food safety and public health (Ray et al., 2020).

Urea Derivatives in Medical Applications

In the medical field, the relevance of urea derivatives extends to their role as urease inhibitors, particularly in combating infections caused by bacteria such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. While the clinical use of these inhibitors is still evolving, significant research has been dedicated to exploring the potential of these compounds in medical applications. This highlights the multifaceted nature of urea derivatives, underscoring their significance beyond agricultural and environmental realms into the domain of human health (Kosikowska & Berlicki, 2011).

Propriétés

IUPAC Name |

3-(4-tert-butylphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-22(2,3)18-7-9-19(10-8-18)24-21(26)25(14-17-11-13-27-16-17)15-20-6-4-5-12-23-20/h4-13,16H,14-15H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUXHFSYOAGMDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2526810.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride](/img/structure/B2526811.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2526815.png)

![(E)-4-(Dimethylamino)-1-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)but-2-en-1-one](/img/structure/B2526822.png)

![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2526823.png)

![3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2526825.png)

![1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)